tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride is an organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a piperidine ring, and an azetidine ring, making it a versatile molecule for chemical transformations and biological studies.
Preparation Methods
The synthesis of tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride typically involves multi-step organic synthesis. The process generally starts with the preparation of intermediate compounds, followed by functional group transformations to achieve the target molecule. Key steps may include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine ring: This step may involve nucleophilic substitution or addition reactions.
tert-Butyl protection: The tert-butyl group is often introduced to protect reactive sites during synthesis.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.
Industrial production methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The piperidine and azetidine rings can undergo nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to α,β-unsaturated carbonyl compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like THF (Tetrahydrofuran), and catalysts like Pd/C (Palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of multi-functionalized structures.
Biological Studies: Researchers use this compound to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It can be employed in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The azetidine ring may enhance binding affinity and specificity, while the tert-butyl group can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(hydroxy(piperidin-4-yl)methyl)azetidine-1-carboxylate hydrochloride include:
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.
tert-Butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate: An organic synthesis compound used in the pharmaceutical industry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions.
Properties
IUPAC Name |
tert-butyl 3-[hydroxy(piperidin-4-yl)methyl]azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-14(2,3)19-13(18)16-8-11(9-16)12(17)10-4-6-15-7-5-10;/h10-12,15,17H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYHWQOBEJHSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C2CCNCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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